6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound that belongs to the class of benzotriazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the benzotriazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dodecylbenzene sulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3-benzotriazin-4(3H)-one: Lacks the dodecylbenzene sulfonyl group.
3-(4-Dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one: Lacks the chloro group.
Uniqueness
6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both the chloro and dodecylbenzene sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
342792-03-4 |
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Molecular Formula |
C25H32ClN3O3S |
Molecular Weight |
490.1 g/mol |
IUPAC Name |
6-chloro-3-(4-dodecylphenyl)sulfonyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C25H32ClN3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-16-22(17-14-20)33(31,32)29-25(30)23-19-21(26)15-18-24(23)27-28-29/h13-19H,2-12H2,1H3 |
InChI Key |
CHGTZBSWNGJDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
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